molecular formula C15H7Cl2FN4S B294719 6-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294719
M. Wt: 365.2 g/mol
InChI Key: SUKWNLQKPJSZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DFT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFT is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of DFT is not fully understood, but it is believed to act through multiple pathways. DFT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DFT has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to bacterial death.
Biochemical and Physiological Effects:
DFT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DFT has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, DFT has been shown to inhibit the biosynthesis of cell walls, leading to bacterial death. Additionally, DFT has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFT is its diverse biological activity, making it a promising compound for therapeutic applications. Additionally, the synthesis method of DFT has been optimized to improve the yield and purity of the compound. However, one limitation of DFT is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research of DFT. One area of interest is the development of DFT analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DFT and its potential therapeutic applications. Finally, the use of DFT in combination with other therapeutic agents should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of DFT involves the reaction of 3,4-dichlorophenyl hydrazine and 4-fluorobenzaldehyde in the presence of sulfuric acid. The resulting intermediate is then reacted with thiourea to yield DFT. The synthesis method of DFT has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

DFT has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various cancer cell lines. DFT has also been investigated for its potential use as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria. Additionally, DFT has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C15H7Cl2FN4S

Molecular Weight

365.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7Cl2FN4S/c16-11-6-3-9(7-12(11)17)14-21-22-13(19-20-15(22)23-14)8-1-4-10(18)5-2-8/h1-7H

InChI Key

SUKWNLQKPJSZEO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

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